molecular formula C11H15N3 B15070654 N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine

Cat. No.: B15070654
M. Wt: 189.26 g/mol
InChI Key: AKTOXXFEUZMDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine is a compound belonging to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C. The reaction may also require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine stands out due to its unique substitution pattern and the presence of the ethanamine group, which enhances its solubility and bioavailability. This makes it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-[(5-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]ethanamine

InChI

InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3

InChI Key

AKTOXXFEUZMDCO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2C=C(C=CN2N=C1)C

Origin of Product

United States

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